molecular formula C10H18BF3KNO2 B6248963 potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide CAS No. 2652037-40-4

potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide

Cat. No. B6248963
CAS RN: 2652037-40-4
M. Wt: 291.2
InChI Key:
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Description

Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide, also known as P-TBT, is a novel organoboronic acid compound with a wide range of applications in organic synthesis, medicinal chemistry, and other areas of research. P-TBT has been gaining increasing attention due to its unique reactivity and potential for use in a variety of synthetic pathways.

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide can be used as a coupling agent for the formation of biaryl compounds and other organic compounds. In medicinal chemistry, potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide can be used for the synthesis of drug molecules and other biologically active compounds. In materials science, potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide can be used for the synthesis of polymers, nanomaterials, and other materials.

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is based on its unique reactivity. potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is a strong nucleophile and can react with a variety of electrophiles, including aryl halides, to form biaryl products. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the biaryl product. The biaryl product can then be deprotonated with a suitable base to form the desired potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide are not yet fully understood. However, some studies have shown that potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide can be used to synthesize biologically active compounds, such as drugs, and this suggests that potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide may have some biological activity. Further research is needed to fully understand the biochemical and physiological effects of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide.

Advantages and Limitations for Lab Experiments

Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide has several advantages and limitations for lab experiments. The main advantage of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is its ability to form biaryl compounds in a single step, which can be useful for the synthesis of a wide variety of compounds. However, potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is also limited by its reactivity, as it can only react with certain electrophiles, such as aryl halides. Additionally, potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is sensitive to air and moisture, which can limit its use in some experiments.

Future Directions

There are several potential future directions for potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide research. One potential direction is the development of new methods for the synthesis of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide. Another potential direction is the development of new applications for potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide, such as in drug discovery and materials science. Additionally, further research is needed to understand the biochemical and physiological effects of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide. Finally, further research is needed to understand the mechanism of action of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide.

Synthesis Methods

Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is synthesized through a two-step reaction involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a deprotonation reaction. The first step involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl product. The second step involves the deprotonation of the biaryl product with a suitable base, such as potassium carbonate, to form the desired potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide' involves the protection of piperidine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected piperidine. The Boc-protected piperidine is then reacted with potassium trifluoroborate to form the desired product.", "Starting Materials": [ "Piperidine", "tert-butyl chloroformate", "potassium trifluoroborate" ], "Reaction": [ "Protection of piperidine with Boc anhydride and triethylamine in dichloromethane", "Reaction of Boc-protected piperidine with tert-butyl chloroformate and triethylamine in dichloromethane to form Boc-protected piperidine tert-butyl ester", "Reaction of Boc-protected piperidine tert-butyl ester with potassium trifluoroborate in THF to form 'potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide'" ] }

CAS RN

2652037-40-4

Product Name

potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide

Molecular Formula

C10H18BF3KNO2

Molecular Weight

291.2

Purity

95

Origin of Product

United States

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